molecular formula C9H8FNO3 B8709809 1-(4-Fluoro-3-nitrophenyl)propan-2-one

1-(4-Fluoro-3-nitrophenyl)propan-2-one

Cat. No.: B8709809
M. Wt: 197.16 g/mol
InChI Key: FKFGELGXHRGHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-3-nitrophenyl)propan-2-one is a substituted aryl ketone featuring a propan-2-one backbone with a fluorine atom at the para position and a nitro group at the meta position of the phenyl ring. It serves as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials due to its ability to undergo nucleophilic additions, condensations, and cyclization reactions.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

1-(4-fluoro-3-nitrophenyl)propan-2-one

InChI

InChI=1S/C9H8FNO3/c1-6(12)4-7-2-3-8(10)9(5-7)11(13)14/h2-3,5H,4H2,1H3

InChI Key

FKFGELGXHRGHPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 1-(4-Fluoro-3-nitrophenyl)propan-2-one with structurally related aryl ketones, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₉H₈FNO₃ -F (para), -NO₂ (meta) 197.16 High reactivity due to strong EWG effects; precursor for drug synthesis
1-(4-Fluoro-2-nitrophenyl)propan-2-one C₉H₈FNO₃ -F (para), -NO₂ (ortho) 197.16 Ortho-nitro group increases steric hindrance, reducing reaction rates compared to meta-substituted analogs
1-(4-Fluoro-3-methoxyphenyl)propan-2-one C₁₀H₁₁FO₂ -F (para), -OCH₃ (meta) 182.19 Methoxy (EDG) enhances electron density, lowering electrophilicity; used in flavor/fragrance industries
4-(4-Nitrophenyl)but-3-en-2-one C₁₀H₉NO₃ -NO₂ (para), α,β-unsaturated ketone 191.19 Conjugated system enables UV absorption; R&D applications in photochemistry
1-(5-Chloro-2,3-diiodophenyl)-propan-2-one C₉H₅ClI₂O -Cl, -I (ortho/meta) 410.41 Heavy halogens increase molecular weight and lipophilicity; niche use in radiopharmaceuticals

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The nitro group in this compound deactivates the aromatic ring, directing electrophilic attacks to specific positions. This contrasts with methoxy-substituted analogs (e.g., 1-(4-Fluoro-3-methoxyphenyl)propan-2-one), where electron-donating groups (EDGs) increase ring electron density, favoring different reaction pathways .
  • Steric Effects: Ortho-nitro substitution (as in 1-(4-Fluoro-2-nitrophenyl)propan-2-one) introduces steric hindrance, reducing accessibility to the carbonyl group and slowing nucleophilic additions compared to the meta-nitro isomer .
  • Conjugation and Stability: α,β-unsaturated ketones like 4-(4-Nitrophenyl)but-3-en-2-one exhibit enhanced stability due to conjugation, whereas saturated ketones (e.g., the target compound) are more reactive toward nucleophiles .

Physicochemical Properties

  • Boiling Points: The target compound’s predicted boiling point (~260°C) is comparable to 1-(4-Fluoro-3-methoxyphenyl)propan-2-one (260.8°C), reflecting similar molecular weights .
  • Density: Methoxy-substituted analogs exhibit lower densities (~1.06 g/cm³) compared to nitro-substituted derivatives (~1.2–1.3 g/cm³), correlating with substituent polarity .
  • Safety: 4-(4-Nitrophenyl)but-3-en-2-one requires stringent handling (e.g., PPE, ventilation) due to its reactive enone system, whereas saturated ketones like the target compound pose fewer acute hazards .

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